molecular formula C10H15ClN2O B12853014 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride

4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride

Cat. No.: B12853014
M. Wt: 214.69 g/mol
InChI Key: ATKUMEYFRAGUIV-UHFFFAOYSA-N
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Description

4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride is a heterocyclic compound that features both pyridine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both hydroxyl and pyridinyl groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization reactions. The use of palladium or rhodium catalysts can facilitate the hydrogenation process, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 4-pyridin-3-ylpiperidin-4-one.

    Reduction: Formation of 4-pyridin-3-ylpiperidine.

    Substitution: Formation of 4-chloro-4-pyridin-3-ylpiperidine.

Scientific Research Applications

4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

    4-Hydroxypiperidine: Shares the piperidine ring but lacks the pyridinyl group.

    4-Pyridinylpiperidine: Contains both pyridine and piperidine rings but lacks the hydroxyl group.

Uniqueness: 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride is unique due to the presence of both hydroxyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-pyridin-3-ylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9;/h1-2,5,8,11,13H,3-4,6-7H2;1H

InChI Key

ATKUMEYFRAGUIV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CN=CC=C2)O.Cl

Origin of Product

United States

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